molecular formula C9H10Cl2N2 B13601994 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine

Katalognummer: B13601994
Molekulargewicht: 217.09 g/mol
InChI-Schlüssel: AUSBXULDROGBOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2,5-dichloropyridine with pyrrolidine under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring replaces one of the chlorine atoms on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Coupling Reactions: Biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

Wirkmechanismus

The specific mechanism of action for 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    4-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and binding properties.

    Pyrrolidine-2,5-diones: These compounds have different ring structures and properties.

Uniqueness

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these features makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H10Cl2N2

Molekulargewicht

217.09 g/mol

IUPAC-Name

2,5-dichloro-4-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C9H10Cl2N2/c10-7-5-13-9(11)4-6(7)8-2-1-3-12-8/h4-5,8,12H,1-3H2

InChI-Schlüssel

AUSBXULDROGBOG-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)C2=CC(=NC=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.